molecular formula C24H31N5O5 B12366417 (S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH

(S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH

Cat. No.: B12366417
M. Wt: 469.5 g/mol
InChI Key: OXUUBXREBFAAEC-QRIPLOBPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH is a complex organic compound that combines structural elements from thalidomide, piperazine, pyrrolidine, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH involves multiple steps, starting with the preparation of thalidomide Thalidomide can be synthesized from phthalic anhydride and L-glutamic acid through a series of condensation and cyclization reactions The piperazine moiety is introduced through nucleophilic substitution reactions, where piperazine reacts with an appropriate halogenated intermediate

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes. These processes would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and reagents would be carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl groups in the thalidomide moiety can be reduced to hydroxyl groups.

    Substitution: The piperazine and pyrrolidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenated intermediates and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural components may interact with biological macromolecules, making it useful in studying protein-ligand interactions.

    Medicine: The compound’s pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It may serve as an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH involves its interaction with specific molecular targets. The thalidomide moiety is known to inhibit angiogenesis and modulate the immune response by affecting cytokine production. The piperazine and pyrrolidine rings may enhance the compound’s binding affinity to certain receptors or enzymes, thereby influencing its biological activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Known for its immunomodulatory and anti-angiogenic properties.

    Piperazine derivatives: Often used as anthelmintic agents and in the treatment of anxiety disorders.

    Pyrrolidine derivatives: Commonly found in pharmaceuticals with various therapeutic effects.

Uniqueness

(S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH is unique due to its combination of structural elements from these different compounds, potentially offering a synergistic effect. This unique structure may result in enhanced biological activity and specificity compared to its individual components.

Properties

Molecular Formula

C24H31N5O5

Molecular Weight

469.5 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[4-[[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]piperazin-1-yl]isoindole-1,3-dione

InChI

InChI=1S/C24H31N5O5/c30-12-11-26-6-5-16(14-26)15-27-7-9-28(10-8-27)17-1-2-18-19(13-17)24(34)29(23(18)33)20-3-4-21(31)25-22(20)32/h1-2,13,16,20,30H,3-12,14-15H2,(H,25,31,32)/t16-,20?/m1/s1

InChI Key

OXUUBXREBFAAEC-QRIPLOBPSA-N

Isomeric SMILES

C1CN(C[C@@H]1CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O)CCO

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCN(C5)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.